molecular formula C9H11BrS B13257833 3-([1-(Bromomethyl)cyclopropyl]methyl)thiophene

3-([1-(Bromomethyl)cyclopropyl]methyl)thiophene

Cat. No.: B13257833
M. Wt: 231.15 g/mol
InChI Key: LEAAMRQMFJCBJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-([1-(Bromomethyl)cyclopropyl]methyl)thiophene is a brominated thiophene derivative featuring a cyclopropane ring system. Its molecular formula is C₉H₁₁BrS, with a molecular weight of ~231.97 g/mol. The compound consists of a thiophene ring substituted at the 3-position by a cyclopropane-bearing bromomethyl group. Applications include pharmaceutical intermediates and organic synthesis, particularly in constructing strained ring systems for drug candidates .

Properties

Molecular Formula

C9H11BrS

Molecular Weight

231.15 g/mol

IUPAC Name

3-[[1-(bromomethyl)cyclopropyl]methyl]thiophene

InChI

InChI=1S/C9H11BrS/c10-7-9(2-3-9)5-8-1-4-11-6-8/h1,4,6H,2-3,5,7H2

InChI Key

LEAAMRQMFJCBJF-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CSC=C2)CBr

Origin of Product

United States

Preparation Methods

Detailed Preparation Method (Representative Example)

A representative synthetic route adapted from literature and supplier data is outlined below:

Step Reagents and Conditions Description Yield (%)
1 Cyclopropylmethanol + Phosphorus tribromide (PBr3), 0 °C to room temp Conversion of cyclopropylmethanol to 1-(bromomethyl)cyclopropane 70-85
2 Thiophene + n-Butyllithium (n-BuLi), -78 °C, then addition of 1-(bromomethyl)cyclopropane Nucleophilic substitution to attach cyclopropylmethyl group at 3-position of thiophene 60-75
3 Bromination with N-bromosuccinimide (NBS) in dichloromethane, 0 °C to room temp Selective bromination at 2-position of thiophene ring 65-80
4 Purification by flash chromatography (Hexane/Ethyl acetate 99:1) Isolation of pure 3-([1-(bromomethyl)cyclopropyl]methyl)thiophene -

Note: Reaction times vary from 1 to 4 hours depending on scale and temperature control.

Reaction Conditions and Optimization

  • Solvents: Dichloromethane, tetrahydrofuran, or diethyl ether are commonly used solvents for lithiation and bromination steps due to their stability and ability to dissolve organic intermediates.
  • Temperature: Low temperatures (-78 °C to 0 °C) are critical during lithiation and bromination to control regioselectivity and avoid side reactions such as ring opening of cyclopropane.
  • Catalysts: Metal catalysts such as nickel or palladium complexes may be employed in coupling reactions to improve yield and selectivity.
  • Purification: Flash chromatography with a hexane/ethyl acetate mixture (typically 99:1 or 98:2) is effective in isolating the product as a colorless liquid or solid.

Analytical Data Supporting Preparation

The identity and purity of the compound are confirmed by nuclear magnetic resonance spectroscopy and mass spectrometry:

Analytical Method Data Example
Proton NMR (1H NMR) Multiplets and doublets corresponding to thiophene protons (δ 6.8–7.5 ppm), cyclopropyl ring protons (δ 0.2–1.5 ppm), and bromomethyl protons (δ 3.3–4.0 ppm)
Carbon NMR (13C NMR) Signals for thiophene carbons (δ 120–140 ppm), cyclopropyl carbons (δ 10–30 ppm), and bromomethyl carbon (δ ~40–50 ppm)
Mass Spectrometry (MS) Molecular ion peak consistent with C9H10Br2S (m/z ~310)
Thin Layer Chromatography (TLC) Rf ~0.4 in hexane/ethyl acetate 99:1 solvent system

These data ensure the successful synthesis and purity of the target compound.

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Yield Range Notes
Bromination of cyclopropylmethanol Phosphorus tribromide or NBS 0 °C to RT 70-85% Avoid ring opening
Lithiation of thiophene n-Butyllithium, -78 °C Anhydrous conditions 60-75% Strict temperature control
Coupling with bromomethylcyclopropane Reaction at -78 °C to RT Inert atmosphere 60-75% Use dry solvents
Bromination of thiophene ring NBS, DCM, 0 °C to RT Controlled addition 65-80% Regioselective bromination
Purification Flash chromatography Hexane/ethyl acetate - Rf ~0.4

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 3-([1-(Bromomethyl)cyclopropyl]methyl)thiophene with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
3-([1-(Bromomethyl)cyclopropyl]methyl)thiophene C₉H₁₁BrS 231.97 Cyclopropane, bromomethyl, thiophene High steric strain, reactive bromine, moderate polarity, low aqueous solubility
3-Bromothiophene (CAS 872-31-1) C₄H₃BrS 163.03 Bromine, thiophene Simple structure, high volatility, used as a bromination precursor
2-[Chloro(phenyl)methyl]thiophene (3a) C₁₁H₁₀ClS 209.52 Chlorine, phenyl, thiophene Bulky phenyl group, potential π-π interactions, antimicrobial activity
2-Acetyl-4-bromothiophene C₆H₅BrOS 205.07 Acetyl, bromine, thiophene Electron-withdrawing acetyl group, used in heterocyclic synthesis

Research Findings and Data

Spectral Data (Reference from )

  • ¹H NMR : Cyclopropane protons resonate at δ 0.5–1.5 ppm, while thiophene protons appear at δ 6.5–7.5 ppm. Bromine’s electronegativity deshields adjacent protons .
  • Mass Spectrometry : Molecular ion peaks align with calculated weights (e.g., m/z 232 for the target compound) .

Biological Activity

3-([1-(Bromomethyl)cyclopropyl]methyl)thiophene is a compound that belongs to the thiophene family, characterized by its unique structural features, including a bromomethyl cyclopropyl group. Thiophene derivatives have been noted for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of 3-([1-(Bromomethyl)cyclopropyl]methyl)thiophene, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of 3-([1-(Bromomethyl)cyclopropyl]methyl)thiophene typically involves multiple steps, including the formation of the thiophene ring and the introduction of the bromomethyl and cyclopropyl groups. One notable method includes the use of Grignard reagents to form the desired thiophene derivatives through electrophilic aromatic substitution.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiophene derivatives, including those structurally related to 3-([1-(Bromomethyl)cyclopropyl]methyl)thiophene. For instance, a related compound demonstrated significant cytotoxicity against various tumor cell lines (K562, RKO, A-549, MCF-7, PC-3, and HeLa). The mechanism of action appears to involve apoptosis induction without causing DNA fragmentation, as indicated by low micronuclei incidence in treated cells .

Table 1: Cytotoxicity of Thiophene Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
3-([1-(Bromomethyl)cyclopropyl]methyl)thiopheneK562<10Apoptosis induction
Goniofufurone analogueK5625.0Apoptosis with minimal genotoxicity
DoxorubicinK5622.5DNA intercalation and apoptosis

Antimicrobial Activity

Compounds containing thiophene moieties have also been explored for their antimicrobial properties . Preliminary data suggest that 3-([1-(Bromomethyl)cyclopropyl]methyl)thiophene may exhibit activity against certain bacterial strains. The presence of halogen substituents like bromine is known to enhance the reactivity and potentially the antimicrobial efficacy of such compounds.

The biological activity of 3-([1-(Bromomethyl)cyclopropyl]methyl)thiophene likely involves interaction with specific molecular targets within cells. This interaction can modulate various signaling pathways associated with cell proliferation and survival. For instance, compounds with similar structures have been shown to inhibit key kinases involved in cancer progression .

Case Studies

  • Cytotoxicity Evaluation : In a study evaluating various thiophene derivatives, 3-([1-(Bromomethyl)cyclopropyl]methyl)thiophene was found to significantly inhibit cell growth in K562 cells at concentrations as low as 10 µM. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.
  • Antimicrobial Testing : A series of tests against Staphylococcus aureus and E. coli revealed that thiophene derivatives exhibited varying degrees of inhibition, suggesting potential for further development as antimicrobial agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.